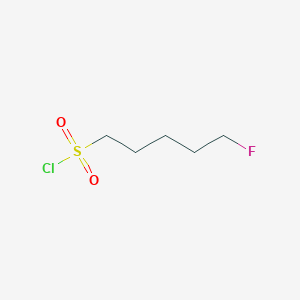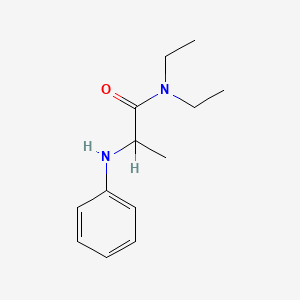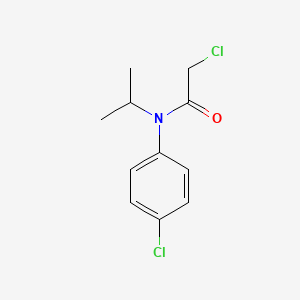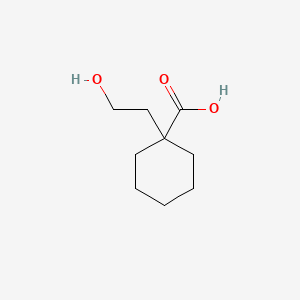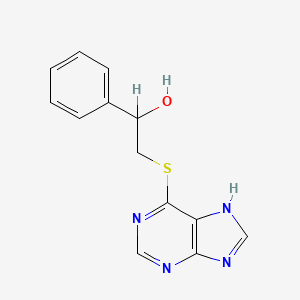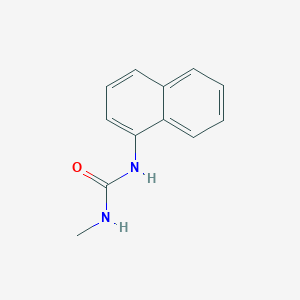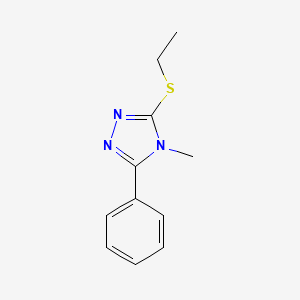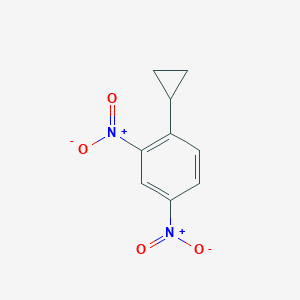
N-(4-Pyridyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Pyridyl)nicotinamide (NPN) is a small molecule that has been used in a variety of scientific research applications due to its ability to act as a redox modulator. It has been found to have a variety of biochemical and physiological effects on cells and organisms, and is used in a wide range of laboratory experiments.
科学的研究の応用
N-(4-Pyridyl)nicotinamide has been used in a variety of scientific research applications due to its ability to act as a redox modulator. It has been used to study the effects of redox modulation on cell signaling pathways, as well as its effects on gene expression and cellular metabolism. It has also been used to study the effects of oxidative stress on cells, as well as its effects on the progression of diseases such as cancer.
作用機序
N-(4-Pyridyl)nicotinamide acts as a redox modulator, meaning that it can modulate the redox state of cells by altering the balance between oxidized and reduced forms of molecules. It does this by acting as an electron donor and/or acceptor, depending on the redox state of the cell. This allows it to regulate the activity of enzymes and other proteins involved in cellular processes.
Biochemical and Physiological Effects
N-(4-Pyridyl)nicotinamide has been found to have a variety of biochemical and physiological effects on cells and organisms. It has been found to modulate the activity of enzymes involved in energy metabolism, as well as those involved in the synthesis of proteins and other macromolecules. It has also been found to modulate the expression of genes involved in cell proliferation and differentiation. Additionally, it has been found to have an effect on the production of reactive oxygen species, and it has been found to modulate the activity of antioxidant enzymes.
Advantages and Limitations of Lab Experiments
N-(4-Pyridyl)nicotinamide has several advantages and limitations when used in laboratory experiments. One of the main advantages of using N-(4-Pyridyl)nicotinamide is that it is relatively easy to synthesize and is relatively non-toxic. Additionally, it is relatively inexpensive and can be used in a wide range of experiments. However, one of the main limitations of using N-(4-Pyridyl)nicotinamide is that it is not very stable, meaning that it can easily be degraded by oxidation. Additionally, it can be difficult to accurately measure its concentration in biological samples.
将来の方向性
N-(4-Pyridyl)nicotinamide has a wide range of potential future directions. One potential direction is exploring its use in drug delivery systems, as it has been found to be able to modulate the activity of proteins and enzymes involved in drug uptake and metabolism. Additionally, it could be used to study the effects of redox modulation on different cell types, including stem cells. Furthermore, it could be used to study the effects of redox modulation on the progression of diseases such as cancer, as well as its effects on the immune system. Finally, it could be used to study the effects of redox modulation on aging and lifespan.
Conclusion
N-(4-Pyridyl)nicotinamide (N-(4-Pyridyl)nicotinamide) is a small molecule that has been used in a variety of scientific research applications due to its ability to act as a redox modulator. It has been found to have a variety of biochemical and physiological effects on cells and organisms, and is used in a wide range of laboratory experiments. In this paper, we discussed the synthesis method for N-(4-Pyridyl)nicotinamide, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
合成法
N-(4-Pyridyl)nicotinamide is synthesized from nicotinamide by the reaction of 4-pyridyl bromide and sodium nitrite. The reaction is catalyzed by hydrochloric acid, and the product is then extracted with ethyl acetate. The reaction is shown in Figure 1.
Figure 1: Synthesis of N-(4-Pyridyl)nicotinamide from Nicotinamide
特性
CAS番号 |
64479-79-4 |
|---|---|
製品名 |
N-(4-Pyridyl)nicotinamide |
分子式 |
C11H9N3O |
分子量 |
199.21 g/mol |
IUPAC名 |
N-pyridin-4-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H9N3O/c15-11(9-2-1-5-13-8-9)14-10-3-6-12-7-4-10/h1-8H,(H,12,14,15) |
InChIキー |
HVLLFBPOFNSPRN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B6614066.png)

![N-cyclopentyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B6614080.png)
